2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound belongs to a class of imidazole-based derivatives characterized by a sulfur-linked ethanone moiety and substituted aromatic groups. Its structure includes a 1H-imidazole core with 4-fluorophenyl and 4-methoxyphenyl substituents at positions 1 and 5, respectively, and a thioether linkage to an indolin-1-yl ethanone group.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2S/c1-32-22-12-6-19(7-13-22)24-16-28-26(30(24)21-10-8-20(27)9-11-21)33-17-25(31)29-15-14-18-4-2-3-5-23(18)29/h2-13,16H,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKVCOXIFBIHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with commercially available precursors. For instance, 1H-imidazole derivatives, 4-fluorophenyl, and 4-methoxyphenyl compounds.
Reaction Conditions: : The preparation involves a series of steps, usually starting with the formation of the imidazole ring through cyclization reactions under controlled conditions (e.g., acid or base catalysis).
Thioether Formation: : Subsequent steps involve thioetherification where a sulfur atom is introduced, connecting the imidazole core to the ethanone moiety.
Nucleophilic Substitution: : Incorporation of the indolin-1-yl group via nucleophilic substitution under mild to moderate temperatures to avoid decomposition.
Industrial Production Methods
The industrial scale-up of this compound would likely follow similar synthetic steps but optimized for higher yield and purity. The use of flow chemistry and continuous production techniques could be employed to maintain control over reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom, to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: : Reduction reactions can target the imidazole or the carbonyl group within the ethanone moiety, potentially altering the molecule's properties.
Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating and electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Catalysts: : Lewis acids such as aluminum chloride (AlCl3) for electrophilic aromatic substitution.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Hydroxy Derivatives: : From reduction reactions, particularly affecting the ethanone moiety.
Substituted Phenyl Derivatives: : From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
This compound's unique structure allows for exploration in synthetic chemistry for creating new materials or catalysts.
Biology
It could act as a probe in biological assays to study receptor-ligand interactions, given its potential to bind to specific biological targets.
Medicine
Preliminary studies might suggest its use as an anti-inflammatory or anticancer agent due to the presence of the imidazole ring, known for its bioactivity.
Industry
In industry, it could serve as an intermediate for more complex chemical syntheses or as a specialty reagent in fine chemical production.
Mechanism of Action
Molecular Targets and Pathways
The imidazole ring often interacts with enzymes or receptors in biological systems. This interaction can inhibit or activate certain pathways, leading to the compound's biological effects. Detailed studies would be required to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural Features of Comparable Imidazole Derivatives
Key Observations :
Table 2: Hypothetical Activity Comparison
Biological Activity
The compound 2-((1-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel imidazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article provides a detailed overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure
The compound features a complex structure characterized by an imidazole core linked to various aromatic groups. Its molecular formula is , indicating the presence of fluorine, methoxy, and indole functionalities, which are known to influence biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . The following table summarizes the findings from various studies assessing its efficacy against different cancer cell lines:
The compound demonstrated significant activity against the MCF-7 breast cancer cell line with an IC50 value of 1.47 µM, indicating potent anticancer properties. Mechanistic studies suggest that it induces apoptosis and disrupts key signaling pathways involved in cancer progression.
Antiviral Activity
In addition to its anticancer effects, imidazole derivatives have shown promise as antiviral agents. The compound has been evaluated for its activity against various viral strains, as illustrated in the following table:
| Virus | EC50 (µM) | Selectivity Index | Reference |
|---|---|---|---|
| HIV-1 | 0.85 | >100 | |
| Dengue Virus | 2.10 | >50 | |
| Yellow Fever Virus | 1.85 | >55 |
The compound exhibited promising antiviral activity against HIV-1 with an EC50 value of 0.85 µM, indicating a high selectivity index that suggests low toxicity to host cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives including the target compound revealed that it effectively inhibited the proliferation of several cancer cell lines through mechanisms such as apoptosis induction and modulation of cell cycle regulators. The study utilized both in vitro assays and in vivo models to confirm these findings.
Case Study 2: Antiviral Mechanisms
Another research project focused on the antiviral properties of the compound against flaviviruses, including dengue and yellow fever viruses. The results indicated that the compound interfered with viral replication processes, highlighting its potential as a therapeutic agent for viral infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
